molecular formula C11H16N2O B122153 4-(Morpholinomethyl)aniline CAS No. 51013-67-3

4-(Morpholinomethyl)aniline

Cat. No. B122153
CAS RN: 51013-67-3
M. Wt: 192.26 g/mol
InChI Key: WNYFVEFUHMDIRQ-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)aniline is a chemical compound with the CAS Number: 51013-67-3 . It has a molecular weight of 192.26 . The compound is typically stored in a refrigerator and has a physical form of a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of morpholines, such as 4-(Morpholinomethyl)aniline, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of 4-(Morpholinomethyl)aniline is C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 .


Chemical Reactions Analysis

The synthesis of morpholines involves various chemical reactions. For instance, the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical And Chemical Properties Analysis

4-(Morpholinomethyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 320.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 147.8±23.7 °C . The compound has a molar refractivity of 57.0±0.3 cm3 and a molar volume of 169.1±3.0 cm3 .

Scientific Research Applications

Biochemistry: Enzyme Inhibition Studies

4-(Morpholinomethyl)aniline has potential applications in biochemistry, particularly in enzyme inhibition studies. It can be used to investigate the inhibitory activity against enzymes like human legumain and cholinesterases, which are involved in the progression of diseases such as Alzheimer’s .

Pharmacology: Drug Development

In pharmacology, this compound could be explored for its pharmacokinetic properties and drug-likeness. It may serve as a building block for the synthesis of morpholine-containing compounds, which have shown diverse biological and therapeutic effects, including antidepressant and antipyretic properties .

Materials Science: Polymer Synthesis

The applications of 4-(Morpholinomethyl)aniline in materials science include the synthesis of polymers. Its structure allows for the introduction of morpholine moieties into polymers, which can impart unique physical and chemical properties .

Environmental Science: Soil Contaminant Analysis

This compound can be used in environmental science to study the adsorption mechanisms of hydrophobic organic compounds in soil. Understanding its interaction with soil components can help predict environmental risks and inform remediation strategies .

Analytical Chemistry: Chromatography

In analytical chemistry, 4-(Morpholinomethyl)aniline can be utilized as a standard or reagent in chromatographic methods to identify or quantify substances within a sample. Its distinct chemical properties make it suitable for use in various chromatographic techniques .

Organic Synthesis: Catalyst Development

Lastly, in organic synthesis, 4-(Morpholinomethyl)aniline can be involved in the development of catalysts for synthetic routes. It may act as a precursor or intermediate in the synthesis of complex organic molecules, leveraging its reactive amine group .

Safety And Hazards

The safety information for 4-(Morpholinomethyl)aniline includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYFVEFUHMDIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354601
Record name 4-(morpholinomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Morpholinomethyl)aniline

CAS RN

51013-67-3
Record name 4-(morpholinomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[(4-nitrophenyl)methyl]morpholine (220 mg, 1.0 mmol, Step A), iron powder (279 mg, 5.0 mmol) and NH4Cl (39 mg, 0.7 mmol) in EtOH (3 mL) and H2O (3 mL) was stirred for 4 h at 80° C. Filtration and concentration gave the crude 4-(morpholin-4-ylmethyl)-phenylamine, which was used in next step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
279 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

[5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (125 mg, 0.43 mmol) and 4-(4-bromobenzyl)morpholine (122 mg, 0.48 mmol) in a manner analogous to Example 77 to yield 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine (73 mg, 37%) as an off-white powder following purification on a 4 g Isco silica gel column using methanol in dichloromethane (0-20%) as eluent. MP=222-223° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.66 (s, 1H), 8.32 (d, J=7.50 Hz, 2H), 8.15 (d, J=7.50 Hz, 2H), 7.66 (m, 4H), 7.30 (d, J=6.42 Hz, 1H), 7.20 (d, J=8.60 Hz, 2H), 3.55 (br s, 4H), 3.40-3.32 (m, 5H), 2.32 (br s, 4H). MS=465 (MH)+.
Name
5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

[5-(3-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine was prepared from 5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (125 mg, 0.43 mmol) and 4-(4-bromobenzyl)morpholine (122 mg, 0.48 mmol) in a manner analogous to Example 77 to yield 5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine (118 mg, 59%) as an off-white powder following purification on a 4 g Isco silica gel column using methanol in dichloromethane (0-20%) as eluent. MP=210-211° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.64 (s, 1H), 8.78 (s, 1H), 8.36 (d, J=7.50 Hz, 1H), 8.11 (d, J=7.50, 1H), 7.89 (t, J=15.0 Hz, 7.50 Hz, 1H), 7.70 (m, 1H), 7.63 (m, 3H), 7.35 (d, J=7.50 Hz, 1H), 7.18 (d, J=9.6 Hz, 2H) 3.55 (m, 4H), 3.40-3.28 (m, 5H), 2.32 (m, 4H). MS=464 (MH)+.
Name
5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In ethanol (300 ml) was dissolved 4-(4-nitrobenzyl)morpholine (25.8 g), and to the mixture was added dried 10% palladium on carbon (Pd-C) (1.00 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 20 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate) to give 4-(4-aminobenzyl)morpholine (430 mg) as pale yellow crystals.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Fujimoto, T Hirayama, Y Hirata, Y Hikichi… - Bioorganic & medicinal …, 2017 - Elsevier
In this article, synthetic studies around a pyridylacrylamide-based hit compound (1), utilizing structure-based drug design guided by CDK8 docking models, is discussed. Modification of …
Number of citations: 16 www.sciencedirect.com
D Prasad, A Kumar, PK Shukla, M Nath - Organic and medicinal chemistry …, 2011 - Springer
Novel 2-arylthiazolidin-4-one derivatives (8a-q and 11) have been synthesized in good-to-excellent yields (70-96%) by one-pot three-component condensation-cyclization reaction of …
Number of citations: 29 link.springer.com
B Pete - Tetrahedron Letters, 2008 - Elsevier
Regioisomeric analogues of gramine, 5-(dialkylaminomethyl)indole-2-carboxylates were prepared by the Fischer indolization of 4-(dialkylaminomethyl)phenylhydrazones easily …
Number of citations: 14 www.sciencedirect.com
S Nagao, Y Yamane, S Funasaka, K Tanaka… - Bioorganic & Medicinal …, 2014 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers …
Number of citations: 6 www.sciencedirect.com
D Yao, J Wang, G Wang, Y Jiang, L Shang, Y Zhao… - Bioorganic …, 2016 - Elsevier
A novel series of coumarin derivatives were designed, synthesized and investigated for inhibition of cholinesterase, including acetyl cholinesterase (AChE) and butyrylcholinesterase (…
Number of citations: 27 www.sciencedirect.com
L Tang, L Zhao, L Hong, F Yang, R Sheng… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 3-substituted-indole derivatives with a benzyl tertiary amino moiety were designed, synthesized and evaluated as H 3 receptor antagonists and free radical scavengers …
Number of citations: 19 www.sciencedirect.com
W Chen, P Zhan, D Daelemans, J Yang… - European Journal of …, 2016 - Elsevier
Based on the crystallographic studies of diarylpyrimidines (DAPYs), we embarked on incorporating the hydrophilic piperidyl or morpholinyl group into the known DAPY derivatives …
Number of citations: 27 www.sciencedirect.com
Y Wang, Y Zhi, Q Jin, S Lu, G Lin, H Yuan… - Journal of Medicinal …, 2018 - ACS Publications
A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities. A structure–…
Number of citations: 78 pubs.acs.org
AM Bender - 2016 - deepblue.lib.umich.edu
Reported here is a structure activity relationship (SAR) study on a series of mixed efficacy mu opioid receptor (MOR) agonist/delta opioid receptor (DOR) antagonist ligands featuring a …
Number of citations: 0 deepblue.lib.umich.edu
J Okombo, K Singh, G Mayoka, F Ndubi… - ACS infectious …, 2017 - ACS Publications
The extensive use of praziquantel against schistosomiasis raises concerns about drug resistance. New therapeutic alternatives targeting critical pathways within the parasite are …
Number of citations: 21 pubs.acs.org

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